1,2,3,4,5,6-Hexahydrophenanthridin-6-one

Description

BenchChem offers high-quality 1,2,3,4,5,6-Hexahydrophenanthridin-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4,5,6-Hexahydrophenanthridin-6-one including the price, delivery time, and more detailed information at info@benchchem.com.

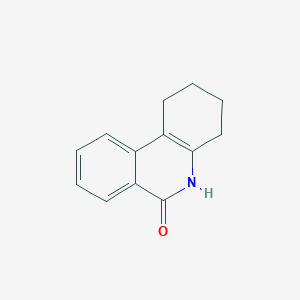

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetrahydro-1H-phenanthridin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)14-13/h1-2,5,7H,3-4,6,8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEGERRPLBTERS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=CC=CC=C3C(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1,2,3,4,5,6-Hexahydrophenanthridin-6-one

Introduction

The phenanthridinone scaffold is a privileged heterocyclic framework found in a multitude of biologically active natural products and synthetic molecules.[1][2] These compounds exhibit a wide array of pharmacological activities, including roles as PARP1 inhibitors and immunosuppressive agents.[1][3] The partially saturated derivative, 1,2,3,4,5,6-hexahydrophenanthridin-6-one, represents a key structure for exploring the chemical space around this important pharmacophore. Its three-dimensional structure, arising from the saturated cyclohexane ring, offers opportunities for novel molecular interactions with biological targets.

This technical guide provides a comprehensive overview of the chemical properties of 1,2,3,4,5,6-hexahydrophenanthridin-6-one, designed for researchers, scientists, and professionals in drug development. The content herein is a synthesis of established synthetic methodologies for related compounds, theoretical spectroscopic analyses, and predicted reactivity patterns based on fundamental chemical principles.

Molecular Structure and Physicochemical Properties

1,2,3,4,5,6-Hexahydrophenanthridin-6-one possesses a tetracyclic structure featuring a fused benzene ring, a dihydropyridinone ring, and a cyclohexane ring. The presence of both sp²- and sp³-hybridized carbon atoms imparts a distinct conformational character compared to its fully aromatic counterpart.

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₁₃H₁₃NO | - |

| Molecular Weight | 199.25 g/mol | - |

| IUPAC Name | 1,2,3,4,5,6-Hexahydrophenanthridin-6-one | - |

| Melting Point | Not available | Experimental data for a related isomer, 2,3,4,5-tetrahydro-1H-phenanthridin-6-one, is not available.[4] |

| Boiling Point | Not available | - |

| Solubility | Predicted to be sparingly soluble in water, with higher solubility in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | Based on the general solubility of lactams and polycyclic hydrocarbons. |

| pKa | The lactam proton is weakly acidic, with an estimated pKa in the range of 17-19 in DMSO. The lactam oxygen is a weak base. | Extrapolated from data for similar acyclic and cyclic amides. |

Synthesis Strategies

While a specific, detailed protocol for the synthesis of 1,2,3,4,5,6-hexahydrophenanthridin-6-one is not extensively documented, its synthesis can be envisioned through established methodologies for constructing the core hexahydrophenanthridine scaffold. One plausible and efficient approach is a one-pot, multi-component reaction.

Proposed Synthetic Pathway: Aza-Michael/Michael/Aldol Condensation Cascade

An organocatalytic quadruple-cascade reaction has been reported for the asymmetric synthesis of highly substituted hexahydrophenanthridine scaffolds.[5] A modification of this approach could be adapted for the synthesis of the target molecule.

Conceptual Experimental Protocol:

-

Step 1: Reaction Setup To a solution of a suitable 2-aminobenzaldehyde derivative and a cyclic α,β-unsaturated ketone in a non-polar solvent such as toluene, add a chiral organocatalyst (e.g., a prolinol ether derivative).

-

Step 2: Cascade Reaction Stir the reaction mixture at room temperature to facilitate the aza-Michael, Michael, and aldol condensation cascade. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Step 3: Work-up and Purification Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 1,2,3,4,5,6-hexahydrophenanthridin-6-one.

Caption: Predicted reactivity of 1,2,3,4,5,6-hexahydrophenanthridin-6-one.

Spectroscopic Properties (Theoretical)

¹H NMR Spectroscopy

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic Protons | 7.0 - 8.0 | Multiplets | The exact shifts and coupling patterns will depend on the substitution of the aromatic ring. |

| NH Proton | 8.0 - 9.5 | Broad Singlet | The chemical shift of the lactam proton is concentration-dependent and will exchange with D₂O. |

| Aliphatic Protons (Cyclohexane ring) | 1.5 - 3.0 | Complex Multiplets | Protons on the cyclohexane ring will exhibit complex splitting patterns due to diastereotopicity and coupling with neighboring protons. |

¹³C NMR Spectroscopy

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl Carbon | 165 - 175 | The carbonyl carbon of the lactam is expected in this region. |

| Aromatic Carbons | 120 - 140 | The sp² carbons of the benzene ring. |

| Aliphatic Carbons | 20 - 40 | The sp³ carbons of the cyclohexane ring. |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| C=O Stretch (Lactam) | 1650 - 1690 | Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

The IR spectrum of a related compound, 1,10-phenanthroline-5,6-dione, shows characteristic carbonyl stretches. [2]The lactam carbonyl of 1,2,3,4,5,6-hexahydrophenanthridin-6-one is expected to absorb at a lower wavenumber.

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 199. The fragmentation pattern will likely involve the loss of small neutral molecules such as CO and subsequent rearrangements of the cyclic structure. [6][7]

Potential Applications in Drug Discovery

The phenanthridinone core is associated with a range of biological activities. [1][2]Derivatives of 5(H)-phenanthridin-6-one have been identified as potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP1), an important target in cancer therapy. [1]The immunosuppressive properties of phenanthridinones have also been noted. [3] Given these precedents, 1,2,3,4,5,6-hexahydrophenanthridin-6-one and its derivatives are attractive candidates for screening in various biological assays. The introduction of the saturated ring provides a three-dimensional element that could lead to improved binding affinity and selectivity for specific biological targets. Further derivatization of the aromatic ring, the lactam nitrogen, or the cyclohexane moiety could generate a library of compounds for structure-activity relationship (SAR) studies.

Conclusion

1,2,3,4,5,6-Hexahydrophenanthridin-6-one is a molecule of significant interest due to its relationship to the pharmacologically important phenanthridinone scaffold. While direct experimental data for this specific compound is limited, this guide provides a robust theoretical framework for its synthesis, reactivity, and spectroscopic characterization. The insights presented here, based on established chemical principles and data from closely related analogs, offer a valuable starting point for researchers and drug development professionals seeking to explore the potential of this and related compounds. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this intriguing molecule.

References

-

Cheméo. (n.d.). Chemical Properties of 1,2,3,4,5,6-hexahydro-7H-cyclopenta[b]pyridin-7-one. Retrieved February 15, 2026, from [Link]

-

Zhang, X.-L., Feng, K.-X., Hu, J.-L., Shen, Q.-Y., Huang, W.-S., Xia, A.-B., Li, C., & Xu, D.-Q. (2021). One-pot asymmetric synthesis of a hexahydrophenanthridine scaffold containing five stereocenters via an organocatalytic quadruple-cascade reaction. New Journal of Chemistry, 45(3), 1335-1340. [Link]

-

University of Calgary. (n.d.). Reactions with Electrophiles. Retrieved February 15, 2026, from [Link]

-

Wang, Z., et al. (2001). Synthesis of substituted 5[H]phenanthridin-6-ones as potent poly(ADP-ribose)polymerase-1 (PARP1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(13), 1687-1690. [Link]

-

University of California, Davis. (n.d.). Chemical Shifts. Retrieved February 15, 2026, from [Link]

- Kovalenko, S. M., et al. (2000). Simple Synthesis of 6-Substituted 4a-Methyl-1,2,3,4,4a,10b-hexahydrophenanthridines and -9,10-Benzophenanthridines. Chemistry of Heterocyclic Compounds, 36(8), 953-959.

-

Li, T., et al. (2022). Stereoselective Synthesis of Chiral Hydrophenanthridines via a One-Pot Stepwise Aza-Michael/Michael/Michael Process. Organic Letters, 24(27), 4946-4951. [Link]

- Wolkenstein, K., et al. (2002). Spectroscopic characterization and crystal structure of the 1,2,3,4,5,6-hexahydrophenanthro[1,10,9,8-opqra]perylene. Tetrahedron Letters, 43(9), 1653-1655.

-

ChemSynthesis. (n.d.). 2,3,4,5-tetrahydro-1H-phenanthridin-6-one. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 6(5H)-Phenanthridinone. Retrieved February 15, 2026, from [Link]

-

Reddy, T. S., & Kumar, A. (2021). Synthetic Strategies in the Preparation of Phenanthridinones. Molecules, 26(18), 5582. [Link]

-

Forman, H. J., & Zhang, H. (2021). Reactions of Electrophiles with Nucleophilic Thiolate Sites: Relevance to Pathophysiological Mechanisms and Remediation. Antioxidants & Redox Signaling, 34(17), 1376-1396. [Link]

-

Clark, J. (2023). Mass Spectra - Fragmentation Patterns. Retrieved February 15, 2026, from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Tkachev, A. V., & Denisov, A. Y. (1994). PMR Spectra of 1, 2, 3, 5, 6 (Chemical Shifts, G, ppm).

- Wolkenstein, K., et al. (2002). Spectroscopic characterization and crystal structure of the 1,2,3,4,5,6-hexahydrophenanthro[1,10,9,8-opqra]perylene. Tetrahedron Letters, 43(9), 1653-1655.

-

University of Colorado Boulder. (n.d.). Chapter 2 Fragmentation and Interpretation of Spectra. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 15, 2026, from [Link]

- Donnio, B., et al. (2007). Molecular structure of 6a, determined by single-crystal X-ray diffraction. New Journal of Chemistry, 31(7), 1249-1262.

-

Michigan State University. (n.d.). Proton NMR Table. Retrieved February 15, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,4a-Methanonaphthalen-7(4aH)-one, 1,2,3,4,5,6-hexahydro-1,1,5,5-tetramethyl-, (2s-cis)-. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 1,2,3,4,5,6-Hexahydroanthracene. Retrieved February 15, 2026, from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved February 15, 2026, from [Link]

-

Master Organic Chemistry. (2012). Nucleophiles and Electrophiles. Retrieved February 15, 2026, from [Link]

-

Wang, C., et al. (2018). Synthesis of 5,6-Dihydrophenanthridines via Palladium-Catalyzed Intramolecular Dehydrogenative Coupling of Two Aryl C−H Bonds. Molecules, 23(10), 2635. [Link]

-

McMurry, J. (n.d.). Chapter 6 – An Overview of Organic Reactions Solutions to Problems. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved February 15, 2026, from [Link]

-

Wang, M., et al. (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[5][8]aphthyrin-5(6H)-one. Tetrahedron Letters, 56(46), 6426-6429.

- Acree, W. E. (Ed.). (1995). IUPAC-NIST Solubility Data Series. 60. Polycyclic Aromatic Hydrocarbons: Binary Non-aqueous Systems: Part II: Solutes F-Z. American Chemical Society.

- Ohtake, N., et al. (2001). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity. The Journal of Pharmacology and Experimental Therapeutics, 297(2), 790-797.

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved February 15, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,2,3,4,5,6-Hexahydro-1,1,5,5-tetramethyl-2,4a-methanonaphthalen-7(4aH)-one. Retrieved February 15, 2026, from [Link]

Sources

- 1. Synthesis of substituted 5[H]phenanthridin-6-ones as potent poly(ADP-ribose)polymerase-1 (PARP1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6(5H)-Phenanthridinone | C13H9NO | CID 1853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. One-pot asymmetric synthesis of a hexahydrophenanthridine scaffold containing five stereocenters via an organocatalytic quadruple-cascade reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

biological activity of 1,2,3,4,5,6-hexahydrophenanthridin-6-one scaffold

An In-Depth Technical Guide to the Biological Activity of the 1,2,3,4,5,6-Hexahydrophenanthridin-6-one Scaffold

Executive Summary

The 1,2,3,4,5,6-hexahydrophenanthridin-6-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its rigid, multi-ring system serves as a versatile template for the design of novel therapeutic agents. This guide synthesizes current research to provide an in-depth exploration of the diverse biological activities associated with this scaffold, including its neuroprotective, anti-inflammatory, and anticancer properties. We will delve into the mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for researchers and drug development professionals. The overarching goal is to present a comprehensive technical overview that underscores the therapeutic potential of this remarkable molecular architecture.

Introduction to the Phenanthridinone Core: A Scaffold of Therapeutic Promise

The phenanthridine nucleus, a nitrogen-containing polycyclic aromatic compound, is a core component of many natural alkaloids and synthetic molecules with significant pharmacological value. The partially saturated derivative, 1,2,3,4,5,6-hexahydrophenanthridin-6-one, combines key structural features that make it an attractive starting point for drug discovery. Its three-dimensional conformation allows for precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules.

The synthesis of this scaffold can be achieved through various organic chemistry routes, including efficient one-pot asymmetric synthesis methodologies that allow for the construction of multiple stereocenters with high selectivity[1]. This synthetic accessibility is crucial for generating diverse chemical libraries needed for screening and optimization campaigns. The inherent stability and drug-like properties of the hexahydrophenanthridin-6-one core make it a foundational element for developing next-generation therapeutics.

Key Biological Activities & Mechanisms of Action

Derivatives of the hexahydrophenanthridin-6-one scaffold have demonstrated a remarkable breadth of biological activities. This section details the most significant of these, focusing on the underlying molecular mechanisms.

Neuroprotection: A Multi-Pronged Defense Against Neurodegeneration

Neurodegenerative diseases are often linked to complex pathological processes, including metal accumulation, oxidative stress, and neuronal cell death[2][3][4][5]. Derivatives of the closely related phenanthridin-6(5H)-one have emerged as potent neuroprotective agents that tackle these issues through several mechanisms.

-

Metal Chelation and Oxidative Stress Reduction: Certain 7-amino-phenanthridin-6-one (APH) derivatives have been specifically designed to possess metal-chelating properties. These compounds can selectively chelate iron and copper ions, which are known to contribute to oxidative stress in the brain[4]. By sequestering these reactive metal ions, the scaffold helps to mitigate the production of harmful reactive oxygen species (ROS).

-

Induction of the Nrf2 Antioxidant Pathway: A key mechanism behind the antioxidant effect of these compounds is the induction of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[2][3][4]. Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). APH compounds have been shown to decrease the expression of Keap1, leading to the release and activation of Nrf2. Activated Nrf2 then translocates to the nucleus and promotes the transcription of antioxidant enzymes like glutathione peroxidase (Gpx) and catalase (Cat), bolstering the cell's intrinsic defense against oxidative damage[2].

Caption: Nrf2 Pathway Activation by Phenanthridinone Derivatives.

Furthermore, some hexahydrobenzo[a]phenanthridine analogs have been investigated as selective ligands for the D1 dopamine receptor, suggesting a potential role in modulating dopaminergic signaling, which is critical in conditions like Parkinson's disease[6].

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. The phenanthridinone scaffold has demonstrated significant anti-inflammatory potential by modulating key inflammatory pathways.

-

Inhibition of Pro-inflammatory Mediators: Dihydrobenzophenanthridine derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells[7]. This is a critical marker of inflammatory response. These compounds also effectively suppress the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[7].

-

Modulation of NF-κB and NLRP3 Pathways: While direct evidence for the hexahydrophenanthridin-6-one scaffold is still emerging, related canthin-6-one alkaloids are known to exert their anti-inflammatory effects by targeting major signaling pathways like the NF-κB and the NLR family pyrin domain containing 3 (NLRP3) inflammasome[8][9]. It is plausible that phenanthridinone derivatives share this mechanism, inhibiting the master regulator of inflammation, NF-κB, thereby preventing the transcription of a wide array of inflammatory genes.

Caption: Inhibition of the NF-κB Inflammatory Pathway.

Anticancer Potential: An Emerging Area of Investigation

The structural similarity of the phenanthridinone core to known anticancer agents has prompted investigation into its antiproliferative activities. While research on this specific scaffold is in its early stages, related structures provide compelling evidence of its potential.

-

Cytotoxicity in Cancer Cell Lines: Ferrocenyl-substituted pyrimidin-4(3H)-one derivatives, which share a similar core structure, have demonstrated dose-dependent cytotoxic effects against human breast adenocarcinoma (MCF-7) cells[10].

-

Induction of Apoptosis and Ferroptosis: Novel canthin-6-one derivatives have been shown to induce apoptosis in cancer cells by regulating proteins like Bcl-2 and cleaved-caspase 3. Furthermore, they can trigger other forms of cell death, such as ferroptosis, by depleting glutathione (GSH) and inhibiting the enzyme GPX4[5]. These mechanisms represent promising avenues for the development of novel anticancer drugs based on the phenanthridinone scaffold.

Enzyme Inhibition

The rigid structure of the hexahydrophenanthridin-6-one scaffold makes it an ideal candidate for fitting into the active sites of enzymes. Enzyme inhibition is a cornerstone of modern pharmacology[11][12]. Derivatives of similar heterocyclic systems have shown potent inhibitory activity against a range of enzymes. For instance, 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives are effective inhibitors of protein kinase DYRK1A, a target with applications in cancer and Alzheimer's disease[13]. This suggests that libraries of phenanthridinone derivatives could be screened to identify potent and selective inhibitors for various enzymatic targets.

Structure-Activity Relationship (SAR) Insights

Understanding how chemical modifications affect biological activity is crucial for rational drug design. SAR studies on phenanthridinone and related scaffolds have yielded valuable insights.

| Scaffold Modification | Target/Activity | SAR Observation | Reference |

| Benzo[a]phenanthridine Ring Fusion | D1 Dopamine Receptor | A trans B/C-ring fusion results in higher receptor affinity compared to a cis configuration. | [6] |

| N-linked Side Chain on Benzomorphan | Sodium Channel Blockade | An aromatic substitution on the side chain improves affinity and blocking properties. | [14] |

| Substitution on C-6 Phenyl Ring | COX-2 Inhibition | Electronic properties at the para-position of a C-6 phenyl substituent govern inhibitory potency and selectivity. | [15] |

| Hydroxy vs. Methoxy Substitution | DYRK1A Kinase Inhibition | 5-hydroxy substitutions on a benzo[b]indeno[1,2-d]thiophen-6-one scaffold lead to potent DYRK1A inhibition. | [13] |

These findings highlight that both the stereochemistry of the core and the nature of peripheral substituents are critical determinants of biological activity. The placement of hydrogen bond donors/acceptors and hydrophobic groups can dramatically alter target affinity and selectivity.

Experimental Corner: Protocols & Methodologies

To facilitate further research, this section provides standardized, step-by-step protocols for evaluating the key biological activities of the 1,2,3,4,5,6-hexahydrophenanthridin-6-one scaffold.

Workflow for In Vitro Screening

Caption: General experimental workflow for in vitro screening.

Protocol 1: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol is designed to assess the ability of a test compound to inhibit nitric oxide (NO) production in LPS-stimulated murine macrophages (RAW 264.7), a standard model for inflammation research[7][16].

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound (e.g., from 1 µM to 100 µM) in DMEM.

-

Aspirate the old media from the cells and add 100 µL of media containing the test compound. Include a "vehicle control" (DMSO) and a "positive control" (e.g., a known iNOS inhibitor).

-

Pre-incubate the cells with the compound for 1 hour.

-

-

Inflammatory Stimulation:

-

Add 10 µL of LPS (final concentration 1 µg/mL) to all wells except the "negative control" (unstimulated) wells.

-

Incubate the plate for 24 hours at 37°C.

-

-

Nitrite Measurement (Griess Assay):

-

NO production is measured by quantifying its stable metabolite, nitrite, in the supernatant.

-

Transfer 50 µL of supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes in the dark.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample.

-

Determine the percentage of NO inhibition relative to the LPS-only treated cells.

-

Self-Validation: Run a parallel MTT or LDH assay to ensure that the observed reduction in NO is not due to cytotoxicity of the compound[7].

-

Protocol 2: In Vitro Neuroprotection Assay (6-OHDA Model)

This protocol evaluates the ability of a test compound to protect neuronal cells (e.g., SH-SY5Y) from toxicity induced by 6-hydroxydopamine (6-OHDA), a neurotoxin commonly used to model Parkinson's disease[17][18].

-

Cell Culture:

-

Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of DMEM and F12 medium, supplemented with 10% FBS.

-

Seed cells in a 96-well plate at 1 x 10⁴ cells/well and allow them to attach for 24 hours.

-

-

Compound Pre-treatment:

-

Treat the cells with various concentrations of the test compound for 30 minutes to 1 hour before introducing the neurotoxin[17].

-

-

Induction of Neurotoxicity:

-

Expose the cells to a pre-determined toxic concentration of 6-OHDA (e.g., 200 µM) for 24 hours[17].

-

Include controls: untreated cells, cells treated with the compound only, and cells treated with 6-OHDA only.

-

-

Assessment of Cell Viability (MTT Assay):

-

After 24 hours, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Express cell viability as a percentage relative to the untreated control cells.

-

A successful neuroprotective compound will show a significant increase in cell viability in the presence of 6-OHDA compared to the 6-OHDA-only group.

-

Self-Validation: Corroborate viability results with an LDH assay, which measures membrane integrity by quantifying lactate dehydrogenase leakage into the culture medium[17].

-

Future Outlook & Therapeutic Potential

The 1,2,3,4,5,6-hexahydrophenanthridin-6-one scaffold is a platform ripe for further exploration. The diverse biological activities demonstrated by its derivatives underscore its potential as a source of lead compounds for a variety of diseases.

-

Next Steps in Research: Future work should focus on synthesizing more diverse libraries of these compounds and screening them against a wider range of biological targets. A deeper investigation into their pharmacokinetic and pharmacodynamic (ADME-T) properties is essential for translating in vitro findings into in vivo efficacy[19].

-

Therapeutic Applications: The potent neuroprotective and anti-inflammatory activities make this scaffold particularly promising for neurodegenerative diseases like Parkinson's and Alzheimer's, as well as chronic inflammatory conditions. Further optimization could lead to the development of clinical candidates that address the unmet medical needs in these areas.

Conclusion

The 1,2,3,4,5,6-hexahydrophenanthridin-6-one scaffold represents a versatile and powerful tool in modern drug discovery. Its derivatives have demonstrated a compelling range of biological activities, from neuroprotection and anti-inflammation to anticancer effects. The ability to modulate complex signaling pathways like Nrf2 and NF-κB highlights its potential to address diseases with multifactorial pathologies. With a solid synthetic foundation and a growing body of evidence supporting its efficacy, this scaffold is poised to be a source of novel and impactful therapeutics for years to come.

References

- Neuroprotective Action of Multitarget 7-Aminophenanthridin-6(5H)-one Derivatives against Metal-Induced Cell Death and Oxidative Stress in SN56 Cells. ACS Chemical Neuroscience.

-

Evaluation of cis- and trans-9- and 11-hydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridines as structurally rigid, selective D1 dopamine receptor ligands. Journal of Medicinal Chemistry. Available at: [Link]

-

Neuroprotective Action of Multitarget 7-Aminophenanthridin-6(5H)-one Derivatives against Metal-Induced Cell Death and Oxidative Stress in SN56 Cells. ResearchGate. Available at: [Link]

-

Neuroprotective Action of Multitarget 7-Aminophenanthridin-6(5H)-one Derivatives against Metal-Induced Cell Death and Oxidative Stress in SN56 Cells. PubMed. Available at: [Link]

- Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Molecules.

-

Synthesis and structure-activity relationships of 6,7-benzomorphan derivatives as use-dependent sodium channel blockers for the treatment of stroke. Journal of Medicinal Chemistry. Available at: [Link]

-

Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][2][4]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

- Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives. Medicinal Chemistry.

-

One-pot asymmetric synthesis of a hexahydrophenanthridine scaffold containing five stereocenters via an organocatalytic quadruple-cascade reaction. New Journal of Chemistry. Available at: [Link]

-

Rational design, synthesis and anti-inflammatory activity of 6-substituted dihydrobenzophenanthridine derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]

- Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Molecules.

-

Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules. Available at: [Link]

-

Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, an Anti-inflammatory Agent. ResearchGate. Available at: [Link]

-

Synthesis and Anti-Cancer Activity in Vitro of Synephrine Derivatives. MDPI. Available at: [Link]

-

Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis. ACS Omega. Available at: [Link]

-

Neuroprotective effect of nicorandil in 6-OHDA induced in vitro model of parkinson's disease. Medicine Science. Available at: [Link]

-

Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. PMC. Available at: [Link]

-

Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple... PMC. Available at: [Link]

-

Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Medicinal Chemistry. Available at: [Link]

-

Neuroprotective Effect of Withaferin Derivatives toward MPP+ and 6-OHDA Toxicity to Dopaminergic Neurons. ACS Chemical Neuroscience. Available at: [Link]

-

Synthesis and Anti-Cancer Activity in Vitro of Synephrine Derivatives. ResearchGate. Available at: [Link]

-

Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids as potent tyrosinase inhibitors. Research in Pharmaceutical Sciences. Available at: [Link]

-

Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. PubMed. Available at: [Link]

-

Natural Product-Based 6-Hydroxy-2,3,4,6-tetrahydropyrrolo[1,2-a]pyrimidinium Scaffold as a New Antifungal Template. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators. PubMed. Available at: [Link]

-

Inhibition of human cytochromes P450 2A6 and 2A13 by flavonoids, acetylenic thiophenes and sesquiterpene lactones from Pluchea indica and Vernonia cinerea. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Design, synthesis, and structure-activity relationship studies of 3,4,6-triphenylpyran-2-ones as selective cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

In vitro antioxidant and anti-inflammatory activities of 1-dehydro-[14]-gingerdione, 6-shogaol, 6-dehydroshogaol and hexahydrocurcumin. Food Chemistry. Available at: [Link]

-

Six-component synthesis and biological activity of novel spiropyridoindolepyrrolidine derivatives: A combined experimental and theoretical investigation. Frontiers in Chemistry. Available at: [Link]

Sources

- 1. One-pot asymmetric synthesis of a hexahydrophenanthridine scaffold containing five stereocenters via an organocatalytic quadruple-cascade reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Neuroprotective Action of Multitarget 7-Aminophenanthridin-6(5H)-one Derivatives against Metal-Induced Cell Death and Oxidative Stress in SN56 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neuroprotective Action of Multitarget 7-Aminophenanthridin-6(5H)-one Derivatives against Metal-Induced Cell Death and Oxidative Stress in SN56 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of cis- and trans-9- and 11-hydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridines as structurally rigid, selective D1 dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rational design, synthesis and anti-inflammatory activity of 6-substituted dihydrobenzophenanthridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationships of 6,7-benzomorphan derivatives as use-dependent sodium channel blockers for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and structure-activity relationship studies of 3,4,6-triphenylpyran-2-ones as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro antioxidant and anti-inflammatory activities of 1-dehydro-[6]-gingerdione, 6-shogaol, 6-dehydroshogaol and hexahydrocurcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medicinescience.org [medicinescience.org]

- 18. Neuroprotective Effect of Withaferin Derivatives toward MPP+ and 6-OHDA Toxicity to Dopaminergic Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Efficient Synthesis of 1,2,3,4,5,6-Hexahydrophenanthridin-6-one

Introduction: The Significance of the Hexahydrophenanthridin-6-one Scaffold

The 1,2,3,4,5,6-hexahydrophenanthridin-6-one core is a privileged heterocyclic scaffold that forms the structural backbone of numerous biologically active natural products and synthetic compounds. Its rigid, three-dimensional architecture makes it an attractive framework in medicinal chemistry for the development of novel therapeutics. Derivatives have shown promise as potent inhibitors of enzymes like poly(ADP-ribose)polymerase-1 (PARP1), which is a key target in cancer therapy[1]. The synthesis of this scaffold, particularly in an efficient and stereocontrolled manner, is a critical challenge for researchers in drug discovery and organic synthesis.

This guide provides an in-depth analysis of modern, efficient protocols for the synthesis of 1,2,3,4,5,6-hexahydrophenanthridin-6-one and its derivatives. We move beyond simple step-by-step instructions to explain the underlying principles and rationale for key experimental choices, offering researchers the insights needed to adapt and optimize these methods for their specific targets.

Strategic Approaches to Synthesis

The construction of the hexahydrophenanthridin-6-one ring system can be achieved through several strategic bond formations. Modern approaches prioritize efficiency, atom economy, and stereocontrol. Key strategies that have emerged as particularly effective include:

-

Domino and Cascade Reactions: These powerful one-pot transformations build molecular complexity rapidly by forming multiple chemical bonds in a single synthetic operation without isolating intermediates.[2][3][4] This strategy is highly efficient, minimizing solvent waste and purification steps.

-

Radical Cyclizations: The generation of radical intermediates followed by intramolecular cyclization offers a robust method for forming the core structure.[5] These reactions are often tolerant of a wide range of functional groups and can be initiated photochemically, thermally, or with radical initiators.[6][7]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in significantly shorter times compared to conventional heating.[8][9][10] This approach aligns with the principles of green chemistry by reducing energy consumption and reaction times.[10][11]

This document details three distinct protocols, each exemplifying one of these modern and efficient strategies.

Protocol 1: Organocatalytic Asymmetric Domino Reaction

This protocol leverages the power of organocatalysis to construct the hexahydrophenanthridine scaffold with high stereocontrol in a one-pot, two-step cascade process. This method is particularly valuable for accessing enantioenriched products, which is crucial for drug development. The reaction proceeds through a sequence of aza-Michael, Michael, and a final Michael addition to rapidly assemble the tricyclic core.[12][13]

Principle and Rationale

The strategy involves the reaction of a 2-aminobenzylideneacetone derivative with a nitroalkene. A bifunctional organocatalyst, such as a squaramide, activates both the nucleophile and the electrophile, facilitating the initial enantioselective aza-Michael addition. Following this, a second catalyst (a diamine) promotes a subsequent double Michael cyclization, completing the formation of the hexahydrophenanthridin-6-one ring system with excellent diastereoselectivity.[13] The choice of sequential catalysts in a one-pot process avoids complex workups and preserves the stereochemical information generated in the first step.

Reaction Mechanism

Caption: Step-by-step workflow for the organocatalytic synthesis.

Detailed Protocol

-

To a vial, add 2-aminobenzylideneacetone derivative (0.12 mmol), the desired nitroalkene (0.1 mmol), and the bifunctional squaramide catalyst C1 (10 mol%) in toluene (1.0 mL). [13]2. Stir the resulting mixture at room temperature for approximately 15 minutes. Monitor the formation of the initial adduct by TLC if desired.

-

Remove the toluene solvent under reduced pressure.

-

To the residue, add the diamine catalyst C5 (2 equiv), trifluoroacetic acid (TFA, 2 equiv), and acetonitrile (1.0 mL). [13]5. Seal the vial and stir the reaction mixture at 40 °C for the required time (typically 12-24 hours), monitoring for completion by TLC.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Redissolve the residue in ethyl acetate (15 mL) and wash sequentially with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel flash column chromatography using a hexane/ethyl acetate gradient to afford the pure hexahydrophenanthridin-6-one.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and determine enantiomeric excess by HPLC on a chiral stationary phase. [13]

Data Summary

| Substrate Variation | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (% ee) | Reference |

| Parent Nitroalkene | 85-99% | >20:1 | 96-99% | [13] |

| Electron-Donating Groups | 70-90% | >20:1 | 97-99% | [13] |

| Electron-Withdrawing Groups | 50-85% | >20:1 | 83-98% | [13] |

| Gram-Scale Synthesis | ~89% | >20:1 | >99% | [12] |

Protocol 2: Visible-Light Photocatalytic C-H Amidation

This protocol utilizes visible light photocatalysis to achieve a direct oxidative C-H amidation, forming the key C-N bond of the lactam ring. [14]This method is advantageous as it often proceeds under mild conditions, avoids pre-functionalization of the starting materials, and uses a sustainable energy source.

Principle and Rationale

The reaction is based on the generation of a nitrogen-centered radical from a suitable N-H precursor (e.g., a 2-arylcyclohexanecarboxamide) via a single-electron transfer (SET) process mediated by an excited-state photocatalyst. [14]This amidyl radical then undergoes a 5-exo-trig intramolecular cyclization onto the adjacent aromatic ring. [15]Subsequent oxidation and deprotonation furnish the final hexahydrophenanthridin-6-one product. The use of a photocatalyst like an Iridium complex allows the reaction to be driven by low-energy blue LEDs at moderate temperatures.

Reaction Mechanism

Caption: Proposed mechanism for visible-light C-H amidation.

Experimental Workflow

Caption: Step-by-step workflow for the photocatalytic synthesis.

Detailed Protocol

-

In a reaction tube equipped with a magnetic stir bar, combine the amide precursor (0.2 mmol, 1.0 equiv), the photocatalyst (e.g., Ir(ppy)₂(dtbpy)PF₆, 1-2 mol%), and a base (e.g., K₂HPO₄, 2.0 equiv).

-

Add anhydrous 1,2-dichloroethane (1,2-DCE, 2.0 mL) as the solvent. [14]3. Seal the tube and degas the mixture by bubbling argon through it for 15-20 minutes.

-

Place the reaction tube in a photoreactor setup equipped with blue LED strips (λ ≈ 450 nm) and a cooling fan to maintain the reaction temperature at approximately 60 °C.

-

Irradiate the mixture with stirring for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS analysis.

-

Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

-

Purify the crude residue directly by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 1,2,3,4,5,6-hexahydrophenanthridin-6-one.

-

Confirm the structure and purity of the product using standard analytical techniques.

Data Summary

| Substrate Electronics | Position of Cyclization | Yield (%) | Reference |

| Electron-Neutral Aryl | para to activating group | 75-85% | [14] |

| Electron-Rich Aryl | ortho to activating group | 60-80% | [14] |

| Halogenated Aryl | Tolerated | 65-78% | [14] |

Protocol 3: Microwave-Assisted Intramolecular Friedel-Crafts-type Reaction

This protocol employs microwave heating to rapidly construct the hexahydrophenanthridin-6-one scaffold via an acid-catalyzed intramolecular cyclization. This approach is a modification of classical reactions, such as the Bischler-Napieralski reaction, but offers significant advantages in terms of speed and efficiency. [15][16][17]

Principle and Rationale

The synthesis starts with an N-(cyclohex-1-en-1-yl)benzamide derivative. In the presence of a strong acid catalyst (e.g., polyphosphoric acid - PPA), the enamide is activated. Microwave irradiation provides rapid, uniform heating, which promotes an intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type acylation) where the enamide attacks the benzoyl group's aromatic ring. [8][18]This cyclization directly forms the desired tricyclic lactam structure in a fraction of the time required by conventional heating methods.

Reaction Mechanism

Caption: Mechanism for microwave-assisted cyclization.

Experimental Workflow

Caption: Step-by-step workflow for the microwave-assisted synthesis.

Detailed Protocol

-

Place the N-(cyclohex-1-en-1-yl)benzamide substrate (1.0 mmol) and polyphosphoric acid (PPA, ~10 equiv by weight) into a 10 mL microwave process vial equipped with a magnetic stir bar.

-

Securely cap the vial.

-

Place the vial into the cavity of a dedicated microwave synthesizer.

-

Irradiate the mixture with stirring at a constant temperature of 150 °C for 15-30 minutes. Monitor the internal pressure to ensure it remains within safe limits.

-

After the irradiation period, allow the vial to cool to room temperature (using compressed air cooling if available).

-

Carefully uncap the vial and pour the viscous reaction mixture onto crushed ice (~50 g) with vigorous stirring.

-

Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~8.

-

Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel.

Data Summary

| Heating Method | Reaction Time | Yield (%) | Notes | Reference |

| Microwave | 15 min | ~85% | Rapid, clean conversion | [8][18] |

| Conventional | 4-6 hours | ~60-70% | Longer time, potential for side products | [15] |

Conclusion and Method Comparison

The synthesis of 1,2,3,4,5,6-hexahydrophenanthridin-6-one can be approached through several highly efficient modern methodologies. The choice of protocol depends on the specific goals of the researcher, such as the need for stereocontrol, the availability of specialized equipment, and scalability.

| Protocol | Key Advantage | Throughput | Stereocontrol | Equipment | Scalability |

| Organocatalytic Domino | High Enantio- & Diastereoselectivity | Moderate | Excellent | Standard Glassware | Demonstrated [12] |

| Photocatalytic C-H Amidation | Mild Conditions, Functional Group Tolerance | High | Achiral | Photoreactor | Good |

| Microwave-Assisted | Extreme Speed, High Yields | High | Achiral | Microwave Reactor | Moderate |

The organocatalytic domino reaction is unparalleled for producing stereochemically complex targets. For rapid library synthesis or when chirality is not a concern, photocatalytic and microwave-assisted methods offer outstanding efficiency and speed. By understanding the principles behind each method, researchers can select and optimize the ideal synthetic route for their drug discovery and development programs.

References

- Beilstein Journals. (n.d.). Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine.

- National Center for Biotechnology Information. (2021). Synthetic Strategies in the Preparation of Phenanthridinones. PMC.

- Royal Society of Chemistry. (2021). One-pot asymmetric synthesis of a hexahydrophenanthridine scaffold containing five stereocenters via an organocatalytic quadruple-cascade reaction. New Journal of Chemistry.

- Thieme. (2022). Synthesis of Phenanthridinones by a Cascade Reaction under Mechanochemical Conditions.

- Wikipedia. (n.d.). Radical cyclization.

- Sci-Hub. (n.d.). Synthesis of 6-Trichloromethylphenanthridines by Transition Metal-Free Radical Cyclization of 2-Isocyanobiphenyls.

- ACS Publications. (2017). Visible-Light-Photocatalyzed Synthesis of Phenanthridinones and Quinolinones via Direct Oxidative C–H Amidation.

- ResearchGate. (n.d.). Synthetic Approaches to Phenanthridine‐6(5H)‐ones.

- National Center for Biotechnology Information. (n.d.). Catalytic Enantioselective Birch-Heck Sequence for the Synthesis of Phenanthridinone Derivatives with an All-Carbon Quaternary Stereocenter. PMC.

- MDPI. (2023). Photocatalytic Synthesis of 6-Phosphorylated Phenanthridines from 2-Isocyanobiphenyls via Radical C−P and C−C Bond Formation.

- PubMed. (2001). Synthesis of substituted 5[H]phenanthridin-6-ones as potent poly(ADP-ribose)polymerase-1 (PARP1) inhibitors.

- ChemSynthesis. (n.d.). 2,3,4,5-tetrahydro-1H-phenanthridin-6-one.

- Wikipedia. (n.d.). Bischler–Napieralski reaction.

- Wiley-VCH. (n.d.). Domino Reactions in Organic Synthesis.

- ResearchGate. (n.d.). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions.

- ACS Publications. (2022). Stereoselective Synthesis of Chiral Hydrophenanthridines via a One-Pot Stepwise Aza-Michael/Michael/Michael Process. Organic Letters.

- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.

- ResearchGate. (n.d.). Simple Synthesis of 6-Substituted 4a-Methyl-1,2,3,4,4a,10b-hexahydrophenanthridines and -9,10-Benzophenanthridines.

- NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.

- Taylor & Francis. (n.d.). Microwave Assisted Organic Synthesis.

- J&K Scientific LLC. (n.d.). Bischler-Napieralski Reaction.

- National Center for Biotechnology Information. (n.d.). Synthesis of Spirocyclic Indolines by Interruption of the Bischler–Napieralski Reaction. PMC.

- National Institutes of Health. (n.d.). Microwave-Assisted Synthesis of Substituted Hexahydro-pyrrolo[3,2-c]quinolines.

- National Center for Biotechnology Information. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.

- ResearchGate. (n.d.). Synthesis of hexahydronapthalene 6 using Zn(OTf)2.

- PubMed. (2016). Organocatalytic Domino Oxa-Michael/1,6-Addition Reactions: Asymmetric Synthesis of Chromans Bearing Oxindole Scaffolds.

- Chinese Chemical Letters. (2006). Microwave-assisted Green and Efficient Synthesis of N6-(2-Hydroxyethyl)adenosine and its Analogues.

- ResearchGate. (n.d.). Rapid Access to 1,6-Anhydro-β-l-hexopyranose Derivatives via Domino Reaction: Synthesis of l-Allose and l-Glucose.

- Royal Society of Chemistry. (n.d.). Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst. RSC Advances.

- National Center for Biotechnology Information. (2024). Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst. PMC.

Sources

- 1. Synthesis of substituted 5[H]phenanthridin-6-ones as potent poly(ADP-ribose)polymerase-1 (PARP1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. content.e-bookshelf.de [content.e-bookshelf.de]

- 3. Organocatalytic Domino Oxa-Michael/1,6-Addition Reactions: Asymmetric Synthesis of Chromans Bearing Oxindole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Radical cyclization - Wikipedia [en.wikipedia.org]

- 6. BJOC - Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine [beilstein-journals.org]

- 7. Sci-Hub. Synthesis of 6-Trichloromethylphenanthridines by Transition Metal-Free Radical Cyclization of 2-Isocyanobiphenyls / The Journal of Organic Chemistry, 2016 [sci-hub.box]

- 8. ajrconline.org [ajrconline.org]

- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 10. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ccspublishing.org.cn [ccspublishing.org.cn]

- 12. One-pot asymmetric synthesis of a hexahydrophenanthridine scaffold containing five stereocenters via an organocatalytic quadruple-cascade reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pr.ibs.re.kr [pr.ibs.re.kr]

- 15. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 17. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 18. Microwave-Assisted Synthesis of Substituted Hexahydro-pyrrolo[3,2-c]quinolines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Precision Enantioselective Synthesis of Functionalized Hexahydrophenanthridin-6-ones

Executive Summary

The hexahydrophenanthridin-6-one scaffold represents a privileged structural motif in medicinal chemistry, serving as the core for numerous Amaryllidaceae alkaloids and potent poly(ADP-ribose) polymerase (PARP) inhibitors. While traditional synthesis often relies on metal-catalyzed cross-couplings followed by resolution, these methods frequently suffer from poor atom economy and limited stereocontrol over the saturated cyclohexane ring.

This Application Note details a metal-free, organocatalytic quadruple-cascade protocol for the enantioselective construction of functionalized hexahydrophenanthridin-6-ones. By utilizing a chiral diarylprolinol silyl ether catalyst, this method achieves the one-pot formation of five contiguous stereogenic centers with high enantiomeric excess (>99% ee).[1] This guide provides a validated workflow for researchers aiming to access this complex scaffold for structure-activity relationship (SAR) studies in oncology and neurodegenerative therapeutic programs.

Strategic Analysis & Mechanistic Rationale

The Stereochemical Challenge

The biological activity of phenanthridinone derivatives is strictly governed by their 3D topography. The hexahydro variant introduces a specific challenge: the fusion of the aromatic A-ring, the lactam B-ring, and the saturated C-ring creates multiple contiguous stereocenters (typically at positions 7, 8, 9, 10, and the ring fusion 6a/10a).

Why Organocatalysis?

We utilize a LUMO-lowering iminium / HOMO-raising enamine activation strategy. Unlike transition metal catalysis, which often requires inert atmospheres and expensive ligands, the organocatalytic approach using (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst) offers:

-

Operational Simplicity: Open-flask conditions (in many cases).

-

Cascade Efficiency: A "domino" sequence (Michael/Michael/Aldol) that builds complexity rapidly.

-

Metal-Free Purity: Eliminates trace metal contamination, critical for late-stage pharmaceutical intermediates.

Detailed Experimental Protocol

Reaction Scheme Overview

The synthesis exploits the reactivity of 2-amino-β-nitrostyrenes (acting as bis-nucleophiles/electrophiles) and α,β-unsaturated aldehydes (enals).

Target Transformation:

-

Reagents: 2-Amino-β-nitrostyrene derivative (1.0 equiv) + Cinnamaldehyde derivative (1.5 equiv).

-

Catalyst: (S)-TMS-diarylprolinol (10-20 mol%).

-

Additives: Benzoic acid (stoichiometric) to facilitate iminium formation and hydrolysis.

-

Solvent: Toluene or DCM.

Materials & Equipment

-

Reaction Vessel: 10 mL standard round-bottom flask or reaction vial with magnetic stir bar.

-

Catalyst: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (CAS: 848196-86-1).

-

Oxidant (for Lactam adjustment): Pyridinium chlorochromate (PCC) or Dess-Martin Periodinane (if the cascade yields the lactol).

Step-by-Step Methodology

Phase 1: The Cascade Cyclization

-

Charge: To a reaction vial, add the 2-amino-β-nitrostyrene (0.5 mmol, 1.0 equiv) and benzoic acid (0.5 mmol, 1.0 equiv).

-

Solvate: Add Toluene (2.0 mL, 0.25 M concentration). Ensure the solid is dispersed.

-

Catalyst Addition: Add the Jørgensen-Hayashi catalyst (0.1 mmol, 20 mol%). Stir for 5 minutes at ambient temperature (25°C).

-

Initiation: Add the α,β-unsaturated aldehyde (0.75 mmol, 1.5 equiv) in one portion.

-

Incubation: Seal the vial and stir vigorously at room temperature.

-

Observation Point: The reaction mixture typically transitions from yellow to a deep orange/red as the iminium species forms and the cascade progresses.

-

-

Monitoring: Monitor via TLC (Hexane/EtOAc 7:3). Look for the disappearance of the nitrostyrene (Rf ~0.6) and the appearance of a polar spot (Rf ~0.2-0.3). Reaction time is typically 12–24 hours.

Phase 2: Oxidation to Phenanthridin-6-one (Lactamization)

Note: The cascade often yields the hemiaminal (lactol) intermediate. To ensure the "6-one" (lactam) functionality, an in-situ oxidation is recommended.

-

Quench/Oxidation: Once the starting material is consumed, add PCC (1.0 mmol, 2.0 equiv) directly to the reaction mixture (or suspended in minimal DCM).

-

Stir: Allow to stir for an additional 2–4 hours to convert the C6-hemiaminal to the C6-lactam.

-

Work-up: Filter the mixture through a short pad of Celite to remove chromium salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography on silica gel (Gradient: 10% to 40% EtOAc in Hexanes).

Self-Validating Checkpoints

-

Checkpoint A (Color): If the solution does not darken within 30 minutes, the iminium ion has not formed. Check catalyst quality (TMS group stability).

-

Checkpoint B (Stereocontrol): Enantioselectivity is sensitive to water. Ensure toluene is anhydrous.

-

Checkpoint C (Product Isolation): The hexahydrophenanthridin-6-one product should be a stable solid. If an oil is obtained, it may contain residual aldehyde; consider bisulfite wash.

Data Analysis & Expected Results

The following table summarizes expected outcomes for various substitution patterns on the nitrostyrene (Ar1) and the enal (Ar2).

| Entry | Ar1 (Nitrostyrene) | Ar2 (Enal) | Yield (%) | ee (%) | dr |

| 1 | Phenyl | Phenyl | 82 | 99 | >20:1 |

| 2 | 4-Cl-Phenyl | Phenyl | 78 | 98 | >20:1 |

| 3 | 4-OMe-Phenyl | Phenyl | 75 | 99 | 18:1 |

| 4 | Phenyl | 4-NO2-Phenyl | 85 | >99 | >20:1 |

| 5 | 2-Naphthyl | Phenyl | 70 | 97 | 15:1 |

Data derived from optimized conditions (Toluene, 25°C). Diastereomeric ratio (dr) determined by crude 1H NMR analysis.

Mechanistic Visualization

The following diagram illustrates the quadruple-cascade pathway. The cycle begins with Iminium Activation , followed by a Michael Addition (nitroalkene attack), an Intramolecular Michael (enamine attack), and finally an Aldol/Lactamization sequence.

Figure 1: Catalytic cycle illustrating the stepwise construction of the tricyclic core via Iminium/Enamine activation modes.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete hydrolysis of the intermediate. | Increase the amount of benzoic acid additive or extend reaction time. |

| Low ee | Racemization via retro-Michael or wet solvent. | Use freshly distilled Toluene; lower temperature to 0°C (may increase reaction time). |

| Poor Solubility | Nitrostyrene derivative is too non-polar. | Switch solvent to DCM or CHCl3 (monitor ee, as chlorinated solvents can sometimes lower selectivity). |

| By-product Formation | Polymerization of the enal. | Add the enal slowly (syringe pump) over 2 hours to keep steady-state concentration low. |

References

-

Chen, X., et al. (2021). "One-pot asymmetric synthesis of a hexahydrophenanthridine scaffold containing five stereocenters via an organocatalytic quadruple-cascade reaction."[1][2] New Journal of Chemistry.

-

Menin, L., et al. (2022). "Stereoselective Synthesis of Chiral Hydrophenanthridines via a One-Pot Stepwise Aza-Michael/Michael/Michael Process." Organic Letters.

-

Wiesenfeldt, M. P., et al. (2019).[3] "Selective Arene Hydrogenation for Direct Access to Saturated Carbo- and Heterocycles." Angewandte Chemie International Edition.

-

Brewster, W. K., et al. (1995).[4] "Evaluation of cis- and trans-9- and 11-hydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridines as structurally rigid, selective D1 dopamine receptor ligands." Journal of Medicinal Chemistry.

-

Jørgensen, K. A. (2008). "Organocatalysis – After the Gold Rush." Angewandte Chemie International Edition.

Sources

- 1. researchgate.net [researchgate.net]

- 2. One-pot asymmetric synthesis of a hexahydrophenanthridine scaffold containing five stereocenters via an organocatalytic quadruple-cascade reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. etd.auburn.edu [etd.auburn.edu]

- 4. Evaluation of cis- and trans-9- and 11-hydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridines as structurally rigid, selective D1 dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Phenanthridin-6-one

Welcome to the technical support center for phenanthridin-6-one synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Phenanthridin-6-ones are core structures in numerous bioactive natural products and pharmaceuticals, making their efficient synthesis a key objective.[1][2] However, like many multi-step organic syntheses, the path to pure phenanthridin-6-one can be fraught with challenges, most notably the formation of undesired side products that can complicate purification and reduce yields.

This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during phenanthridin-6-one synthesis, particularly when using palladium-catalyzed cross-coupling strategies, which are among the most versatile and widely used methods.[1][3]

Question 1: My reaction yield is low, and I've isolated a significant amount of a yellow, highly conjugated byproduct. What is it, and how can I prevent its formation?

Answer:

This is a classic issue in syntheses aiming for a phenanthridinone core, especially those starting from biphenyl precursors. The yellow byproduct is almost certainly a fluorenone or an azafluorenone derivative.[4]

Causality & Mechanism:

The formation of phenanthridin-6-one via intramolecular C-N bond formation (amination) competes with an alternative intramolecular C-C bond formation (arylation), which leads to the fluorenone byproduct. Both pathways can be catalyzed by palladium.

The desired pathway involves the intramolecular coupling of an amide nitrogen to an adjacent aromatic ring. The undesired pathway involves the coupling of two aromatic carbons, leading to a five-membered carbocyclic ring.

Here is a simplified representation of the competing pathways:

Caption: Competing cyclization pathways in phenanthridin-6-one synthesis.

Troubleshooting & Prevention Protocol:

-

Ligand Selection is Critical: The choice of phosphine ligand in your palladium-catalyzed reaction can significantly influence the selectivity between C-N and C-C bond formation.

-

For promoting C-N coupling: Electron-rich, bulky phosphine ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are often effective.[1] These ligands can accelerate the reductive elimination step that forms the C-N bond.

-

Avoid: Less sterically demanding ligands might favor the C-C coupling pathway.

-

-

Optimize the Base: The choice and stoichiometry of the base are crucial.

-

Strong, non-nucleophilic bases like potassium tert-butoxide (KOtBu) are often used in intramolecular amination reactions.[1]

-

Carbonate bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be effective, and their strength can influence the reaction outcome.[5][6] It is advisable to screen different bases to find the optimal one for your specific substrate.

-

-

Control the Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically stable fluorenone byproduct. It is recommended to run the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature screening from 80°C to 120°C is a good starting point.[7]

-

Atmosphere Control: Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). Oxygen can sometimes promote oxidative side reactions.

Question 2: My reaction is sluggish, and a major side product is the dehalogenated starting material. How can I improve conversion and avoid this?

Answer:

This issue, known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions, where the aryl halide is reduced to an arene instead of undergoing the desired coupling.

Causality & Mechanism:

Hydrodehalogenation can occur through several mechanisms, including the reaction of the aryl-palladium(II) intermediate with a hydride source in the reaction mixture. Potential hydride sources include solvent impurities, the solvent itself (e.g., alcohols), or certain bases.

Troubleshooting & Prevention Protocol:

-

Solvent Purity: Use high-purity, anhydrous solvents. Water or other protic impurities can be a source of protons that lead to hydrodehalogenation.

-

Choice of Base: Some bases are more prone to promoting hydrodehalogenation than others. If you are using a base that can act as a hydride donor, consider switching to an alternative. For instance, if you suspect your amine base is problematic, you could try an inorganic base like Cs₂CO₃.

-

Catalyst and Ligand Choice: The nature of the palladium catalyst and ligand can influence the rate of hydrodehalogenation versus the desired coupling. Sometimes, using a more active catalyst system can favor the desired reaction pathway by increasing its rate relative to the side reaction.

-

Additives: In some cases, the addition of a halide scavenger can suppress hydrodehalogenation.

Question 3: I am attempting a one-pot Suzuki-Miyaura coupling followed by intramolecular amination, but the overall yield is poor. What are the key parameters to optimize?

Answer:

The one-pot Suzuki-Miyaura coupling followed by amination is an elegant and efficient strategy for synthesizing phenanthridin-6-ones.[1][5] However, the success of this tandem reaction depends on finding conditions that are compatible with both catalytic cycles.

Optimization Workflow:

Caption: Workflow for optimizing a one-pot Suzuki-amination synthesis.

Key Optimization Parameters:

The following table summarizes key parameters to consider when optimizing a one-pot Suzuki-Miyaura coupling and intramolecular amination for phenanthridin-6-one synthesis.[5][7][8]

| Parameter | Suzuki-Miyaura Coupling | Intramolecular Amination | Considerations for One-Pot Synthesis |

| Pd Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Pd(OAc)₂, Pd₂(dba)₃ | A versatile catalyst like Pd(OAc)₂ is often a good starting point. |

| Ligand | PPh₃, SPhos | Bulky, electron-rich ligands (e.g., SPhos) | SPhos is often a good choice as it can be effective for both steps.[1] |

| Base | K₂CO₃, Cs₂CO₃ | KOtBu, NaOtBu | A weaker base can be used for the Suzuki step, followed by the addition of a stronger base for the amination. Alternatively, a base like Cs₂CO₃ might be effective for both steps, although this may require higher temperatures.[5] |

| Solvent | Toluene, Dioxane, DMF | Toluene, Dioxane | A high-boiling aprotic solvent like toluene or dioxane is generally compatible with both steps. |

| Temperature | 80-100 °C | 100-120 °C | A stepwise temperature increase may be beneficial. Run the Suzuki coupling at a lower temperature, then increase the temperature for the amination. |

Recommended Protocol: Two-Step Synthesis of Phenanthridin-6-one via Suzuki-Miyaura Coupling and Intramolecular Amination

This protocol is a robust, two-step procedure that allows for the isolation and purification of the intermediate, which can often lead to higher overall yields and purity compared to a one-pot approach, especially during initial explorations.

Step 1: Suzuki-Miyaura Coupling to Synthesize the Biphenyl-2-carboxamide Intermediate

-

Reagents and Setup:

-

To an oven-dried flask, add 2-bromobenzamide (1.0 equiv), 2-aminophenylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).

-

-

Reaction:

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Workup and Purification:

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure biphenyl-2-carboxamide intermediate.

-

Step 2: Intramolecular C-H Amination to form Phenanthridin-6-one

-

Reagents and Setup:

-

To an oven-dried flask, add the biphenyl-2-carboxamide intermediate (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a suitable ligand (e.g., SPhos, 10 mol%), and a strong base (e.g., KOtBu, 2.0 equiv).[1]

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous, degassed toluene.

-

-

Reaction:

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Workup and Purification:

-

Cool the reaction to room temperature and quench carefully with water.

-

Dilute with ethyl acetate and separate the layers.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain pure phenanthridin-6-one.

-

References

-

Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation. The Journal of Organic Chemistry. [Link]

-

Synthetic Strategies in the Preparation of Phenanthridinones. Molecules. [Link]

-

Synthesis of Phenanthridine by Palladium Catalyzed Suzuki Coupling and Condensation Reaction. ResearchGate. [Link]

-

Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

-

Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules. [Link]

-

Pd-Catalyzed Phenanthridinone Synthesis. Scribd. [Link]

-

Product Class 12: Phenanthridinones and Related Systems. Science of Synthesis. [Link]

-

Photoinduced Annulation of N‐Phenylbenzamides for the Synthesis of Phenanthridin‐6(5H)‐Ones. Advanced Synthesis & Catalysis. [Link]

-

Synthetic Approaches to Phenanthridine‐6(5H)‐ones. ResearchGate. [Link]

-

Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation. The Journal of Organic Chemistry. [Link]

-

Synthesis of substituted 5[H]phenanthridin-6-ones as potent poly(ADP-ribose)polymerase-1 (PARP1) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Enantioselective Intramolecular C-H Amination Catalyzed by Engineered Cytochrome P450 Enzymes in vivo and in vitro. Angewandte Chemie International Edition. [Link]

-

Enantioselective intramolecular C-H amination catalyzed by engineered cytochrome P450 enzymes in vitro and in vivo. Angewandte Chemie International Edition. [Link]

-

Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]

-

Synthesis of 5,6-Dihydrophenanthridines via Palladium-Catalyzed Intramolecular Dehydrogenative Coupling of Two Aryl C−H Bonds. Molecules. [Link]

-

Design and synthesis of poly ADP-ribose polymerase-1 inhibitors. 2. Biological evaluation of aza-5[H]-phenanthridin-6-ones as potent, aqueous-soluble compounds for the treatment of ischemic injuries. Journal of Medicinal Chemistry. [Link]

-

A plausible mechanism for the synthesis of fluorenone from fluorene. ResearchGate. [Link]

-

Enantioselective Intermolecular C-H Amination Directed by a Chiral Cation. Journal of the American Chemical Society. [Link]

-

Fluorenone synthesis. Organic Chemistry Portal. [Link]

-

Synthesis and Spectrophotometric Analysis of 1-Azafluorenone Derivatives. Molbank. [Link]

Sources

- 1. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of substituted 5[H]phenanthridin-6-ones as potent poly(ADP-ribose)polymerase-1 (PARP1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Synthesis and Spectrophotometric Analysis of 1-Azafluorenone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]

Validation & Comparative

Structural Elucidation of 1,2,3,4,5,6-Hexahydrophenanthridin-6-one: A Comparative Crystallographic Guide

Executive Summary & Strategic Rationale

In the development of poly(ADP-ribose) polymerase (PARP) inhibitors, the 1,2,3,4,5,6-hexahydrophenanthridin-6-one (HHPO) scaffold represents a critical intermediate.[1] Unlike its fully aromatic counterpart (phenanthridinone), HHPO possesses a fused saturated cyclohexane ring.[1] This saturation introduces stereochemical complexity—specifically ring puckering—that dramatically influences binding affinity and solubility.

The Core Problem: Solution-state NMR often fails to capture the precise conformational lock of the cyclohexyl ring due to rapid ring flipping at room temperature. The Solution: Single Crystal X-ray Diffraction (SC-XRD) provides the definitive solid-state conformation, revealing the specific "half-chair" or "envelope" geometry required for active site fitting.[1]